molecular formula C5H9NS2 B073868 4-Ethylthiazolidine-2-thione CAS No. 1437-91-8

4-Ethylthiazolidine-2-thione

Cat. No. B073868
CAS RN: 1437-91-8
M. Wt: 147.3 g/mol
InChI Key: UBKTWHKJHPIXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylthiazolidine-2-thione (ETT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential therapeutic applications. ETT has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

4-Ethylthiazolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that can protect against oxidative stress-induced damage. 4-Ethylthiazolidine-2-thione has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 4-Ethylthiazolidine-2-thione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-Ethylthiazolidine-2-thione has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.

Biochemical And Physiological Effects

4-Ethylthiazolidine-2-thione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of lipid peroxidation. 4-Ethylthiazolidine-2-thione has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-Ethylthiazolidine-2-thione has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Ethylthiazolidine-2-thione in lab experiments is its low toxicity and high solubility in water. However, 4-Ethylthiazolidine-2-thione is sensitive to light and air, and must be stored in a dark and dry place to prevent degradation. Additionally, 4-Ethylthiazolidine-2-thione has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-Ethylthiazolidine-2-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Ethylthiazolidine-2-thione has been shown to protect against oxidative stress-induced damage in neuronal cells, and may have potential as a neuroprotective agent. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-viral properties, and may have potential as a treatment for viral infections. Further research is needed to fully understand the mechanisms of action and therapeutic potential of 4-Ethylthiazolidine-2-thione.

Synthesis Methods

4-Ethylthiazolidine-2-thione can be synthesized by reacting 2-mercaptoethanol with ethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 4-Ethylthiazolidine-2-thione as a yellowish crystalline solid with a melting point of 67-69°C.

properties

CAS RN

1437-91-8

Product Name

4-Ethylthiazolidine-2-thione

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

4-ethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

UBKTWHKJHPIXFH-UHFFFAOYSA-N

Isomeric SMILES

CCC1CSC(=N1)S

SMILES

CCC1CSC(=S)N1

Canonical SMILES

CCC1CSC(=S)N1

Other CAS RN

1437-91-8

synonyms

4-ethylthiazolidine-2-thione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.